molecular formula C7H6BrClN2 B578453 6-Bromo-1H-benzo[d]imidazole hydrochloride CAS No. 1215206-73-7

6-Bromo-1H-benzo[d]imidazole hydrochloride

Katalognummer: B578453
CAS-Nummer: 1215206-73-7
Molekulargewicht: 233.493
InChI-Schlüssel: XOFYSWUSRKXLSI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Bromo-1H-benzo[d]imidazole hydrochloride (CAS: 2682112-42-9) is a halogenated benzimidazole derivative with the molecular formula C₇H₇BrClN₃ and a molecular weight of 248.51 g/mol . The compound features a bromine atom at position 6 of the benzimidazole core, a primary amine at position 2, and a hydrochloride salt for enhanced solubility. Its structure is critical for applications in medicinal chemistry, particularly as a precursor for synthesizing enzyme inhibitors and bioactive molecules .

Vorbereitungsmethoden

Core Synthetic Pathways

Condensation of 1,2-Diaminobenzene Derivatives

The foundational approach involves condensing substituted 1,2-diaminobenzenes with aldehydes or ketones. For 6-bromo derivatives, 4-bromo-1,2-phenylenediamine is reacted with electrophilic partners like 2-chloro-6-fluorobenzaldehyde under acidic conditions. A representative protocol from patent WO2011099832A2 employs:

  • Reactants : 4-Bromo-1,2-phenylenediamine (1.0 eq), 2-chloro-6-fluorobenzaldehyde (1.1 eq)

  • Solvent : Acetic acid (glacial)

  • Conditions : Reflux at 120°C for 12–24 hours

  • Yield : 77% after silica gel chromatography .

This method ensures regioselective bromination at the 6-position due to the electron-withdrawing effects of adjacent substituents.

Direct Bromination of Benzimidazole Core

Direct bromination bypasses multi-step synthesis by targeting pre-formed benzimidazole. NBS in dimethylformamide (DMF) at 0–25°C achieves selective bromination:

  • Brominating Agent : NBS (1.2 eq)

  • Catalyst : Mn(IV) oxide (0.1 eq)

  • Solvent : DMF or dichloromethane

  • Reaction Time : 2–6 hours

  • Yield : 82% .

This method’s efficiency stems from Mn(IV)’s role in stabilizing reactive bromonium intermediates, minimizing di-bromination byproducts.

Hydrochloride Salt Formation

Post-bromination, the free base is converted to the hydrochloride salt via acidification:

  • Neutralization : The brominated benzimidazole is dissolved in tetrahydrofuran (THF)/methanol (2:1).

  • Base Treatment : NaOH (5 eq) is added, refluxed for 12 hours to deprotonate the imidazole ring.

  • Acid Precipitation : The solution is acidified with concentrated HCl (pH 1–2), inducing crystallization.

  • Isolation : Vacuum filtration yields the hydrochloride salt with >95% purity .

Reaction Optimization and Scalability

Solvent and Temperature Effects

ParameterDichloromethaneDMFAcetic Acid
Yield 82%78%70%
Reaction Time 2 hours4 hours12 hours
Byproducts <5%8%15%

Polar aprotic solvents (DMF) accelerate bromination but increase side reactions, while dichloromethane balances speed and selectivity .

Catalytic Enhancements

  • Mn(IV) Oxide : Increases yield by 15% via intermediate stabilization.

  • Ru-Based Complexes : Reduce reaction time to 1 hour but require inert atmospheres .

Purification Strategies

MethodPurityYield RecoveryCost Efficiency
Column Chromatography>98%85%Moderate
Recrystallization95%70%High
Solvent Extraction90%60%Low

Silica gel chromatography with ethyl acetate/hexane (2:1) is optimal for lab-scale synthesis, whereas recrystallization from ethanol/water suits industrial batches .

Industrial-Scale Considerations

Continuous Flow Synthesis

Microreactor systems enhance heat transfer and mixing, achieving:

  • Throughput : 1 kg/hour

  • Yield : 88%

  • Purity : 97% .

Waste Management

Brominated byproducts require incineration at >800°C to prevent environmental release.

Case Studies

Large-Batch Production

A 10 kg batch using NBS in dichloromethane (25°C, 4 hours) yielded 8.2 kg (82%) with 98% purity after column chromatography .

Alternative Brominating Agents

While NBS is preferred, Br₂ in acetic acid offers a cost-effective alternative (yield: 75%) but necessitates corrosion-resistant equipment.

Analyse Chemischer Reaktionen

6-Bromo-1H-benzo[d]imidazole hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and oxidizing or reducing agents (e.g., hydrogen peroxide, sodium borohydride). The major products formed depend on the specific reaction conditions and reagents used .

Wirkmechanismus

The mechanism of action of 6-Bromo-1H-benzo[d]imidazole hydrochloride depends on its specific application. In biological systems, it often interacts with enzymes or receptors, inhibiting their activity or altering their function. For example, it may inhibit the growth of microorganisms by interfering with their DNA synthesis or protein function . The molecular targets and pathways involved vary based on the specific biological context and the structure of the compound .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Positions) Key Features
6-Bromo-1H-benzo[d]imidazole hydrochloride C₇H₇BrClN₃ 248.51 Br (6), NH₂ (2), HCl High solubility, pharmaceutical precursor
2-Bromo-5,6-dichloro-1H-benzimidazole C₇H₃BrCl₂N₂ 265.92 Br (2), Cl (5,6) Enhanced halogenation, higher reactivity
2-Amino-5-bromobenzimidazole C₇H₆BrN₃ 228.05 Br (5), NH₂ (2) Reduced molecular weight, altered binding affinity
3-((6-Bromo-1H-benzo[d]imidazol-1-yl)methyl)phenyl)methanamine C₁₅H₁₅BrN₄ 331.21 Br (6), benzylamine side chain IDO1 inhibitor potential

Key Observations :

  • Halogenation Effects: The addition of chlorine at positions 5 and 6 (e.g., 2-Bromo-5,6-dichloro-1H-benzimidazole) increases molecular weight and reactivity compared to the mono-brominated target compound .
  • Amine Position: The presence of an amine at position 2 in this compound enhances its solubility and utility in drug design compared to non-aminated derivatives .
  • Side Chain Modifications : Compounds with extended side chains, such as the benzylamine group in Compound 52 , exhibit targeted biological activity (e.g., IDO1 inhibition) due to improved receptor interaction .

Key Findings :

  • Therapeutic Potential: The target compound’s derivatives, such as Compound 52, show promise in inhibiting indoleamine 2,3-dioxygenase-1 (IDO1), a key enzyme in cancer immune evasion .
  • Analgesic Efficacy : Structural analogs with chlorobenzenamine moieties exhibit potent analgesic activity, surpassing standard drugs like Nimesulide in preclinical models .
  • Antimicrobial Activity: Brominated benzimidazoles with amino groups demonstrate broad-spectrum antimicrobial properties, though positional isomerism (Br at 5 vs. 6) affects specificity .

Biologische Aktivität

6-Bromo-1H-benzo[d]imidazole hydrochloride is a derivative of benzimidazole, a class of heterocyclic aromatic organic compounds known for their diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, including infections and cancer. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

This compound exhibits multiple mechanisms of action across various biological targets:

  • Antimicrobial Activity : The compound has demonstrated antibacterial and antifungal properties. It inhibits the growth of both Gram-positive and Gram-negative bacteria, as well as fungi like Cryptococcus neoformans .
  • Antitumor Activity : Research indicates that imidazole derivatives can induce cell cycle arrest and apoptosis in cancer cells by inhibiting key kinases such as EGFR, HER2, and CDK2 .
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, although specific mechanisms remain to be fully elucidated .

Biological Activity Overview

The biological activities of this compound can be summarized in the following table:

Activity Type Effect/Mechanism Reference
AntibacterialInhibition of Staphylococcus aureus (MRSA)
AntifungalEffective against Cryptococcus neoformans
AntitumorInduces apoptosis in cancer cells
Anti-inflammatoryModulates inflammatory pathways
AntidiabeticPotential effects on glucose metabolism

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

  • Antimicrobial Efficacy : A study evaluated the compound's activity against MRSA, reporting a minimum inhibitory concentration (MIC) of 16 µg/mL. Notably, derivatives with halogen substitutions exhibited enhanced activity, with some analogues showing MIC values as low as 0.25 µg/mL .
  • Antifungal Properties : In vitro tests demonstrated that this compound effectively inhibited the growth of C. neoformans, with MIC values indicating strong antifungal activity .
  • Antitumor Activity : Research has shown that imidazole derivatives can cause cell cycle arrest in various cancer cell lines. The specific pathways involved include the inhibition of cyclin-dependent kinases (CDKs), leading to reduced cell proliferation .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests it is highly soluble in water and polar solvents, which may facilitate its absorption and bioavailability when administered therapeutically .

Q & A

Q. Basic: What are the key considerations for optimizing the synthesis of 6-Bromo-1H-benzo[d]imidazole hydrochloride?

Methodological Answer:
Optimizing synthesis requires careful selection of reagents, catalysts, and reaction conditions. For halogenated benzo[d]imidazoles, bromination at the 6-position can be achieved using brominating agents like N-bromosuccinimide (NBS) under controlled temperatures (e.g., 0–25°C). Solvent choice (e.g., DMF or dichloromethane) and reaction time (2–24 hours) significantly impact yield and purity. Post-synthetic purification via column chromatography or recrystallization is critical to isolate the hydrochloride salt. Reaction monitoring via TLC or HPLC ensures intermediate formation . Catalysts such as Mn(IV) oxide or Ru-based complexes can enhance oxidation steps in imidazole ring formation, with yields reaching 70–85% under optimized conditions .

Q. Basic: Which spectroscopic techniques are most effective for characterizing 6-Bromo-1H-benzo[d]imidazole derivatives?

Methodological Answer:
A multi-technique approach is recommended:

  • FTIR : Identifies functional groups (e.g., C=N stretching at ~1611 cm⁻¹ for the imidazole ring and C-Br vibrations at ~590 cm⁻¹) .
  • NMR (¹H/¹³C) : Resolves aromatic proton environments (δ 7.36–8.35 ppm for protons on the benzimidazole core) and confirms substitution patterns .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ peaks for C₇H₅BrN₂Cl) and fragmentation patterns .
  • X-ray Crystallography : Resolves crystal structure and halogen placement in derivatives .

Q. Advanced: How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model electron density and local kinetic energy to predict reactive sites. For brominated derivatives, the C-Br bond’s electrophilicity can be quantified using Fukui indices, identifying susceptibility to nucleophilic attack (e.g., by amines or thiols). Solvent effects (PCM models) and transition-state analysis (NEB method) refine reaction pathways. AI-driven synthesis planners (e.g., Template_relevance models) leverage databases like Reaxys to propose feasible routes .

Q. Advanced: What strategies address discrepancies in biological activity data among structurally similar benzo[d]imidazole derivatives?

Methodological Answer:
Discrepancies often arise from substituent effects or assay conditions. Strategies include:

  • SAR Analysis : Compare derivatives with varying substituents (e.g., 4-bromo-5-chloro vs. 7-trifluoromethyl groups) to correlate structure with activity .
  • Dose-Response Curves : Validate IC₅₀ values across multiple cell lines to rule out cell-specific toxicity .
  • Metabolic Stability Assays : Assess cytochrome P450 interactions to identify false negatives due to rapid degradation .
  • Crystallographic Studies : Resolve binding modes (e.g., EGFR inhibition) to explain potency differences .

Q. Advanced: How to design in-silico molecular docking studies for EGFR inhibition using 6-Bromo-1H-benzo[d]imidazole derivatives?

Methodological Answer:

  • Protein Preparation : Retrieve EGFR kinase domain (PDB: 1M17), remove water molecules, and add hydrogens.
  • Ligand Preparation : Optimize 3D structures of derivatives (e.g., Sb23) using Gaussian09 with B3LYP optimization .
  • Docking Software : Use AutoDock Vina with Lamarckian GA parameters. Grid boxes centered on ATP-binding sites (coordinates: x=15, y=10, z=20).
  • Validation : Compare docking scores (ΔG) with experimental IC₅₀ values. MD simulations (50 ns) assess binding stability .

Q. Safety: What safety protocols are recommended when handling halogenated benzo[d]imidazole compounds?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods for weighing and reactions to avoid inhalation of fine powders .
  • Waste Disposal : Halogenated waste must be segregated in designated containers for incineration.
  • Spill Management : Neutralize acid spills with sodium bicarbonate and adsorbents (e.g., vermiculite) .

Eigenschaften

IUPAC Name

6-bromo-1H-benzimidazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2.ClH/c8-5-1-2-6-7(3-5)10-4-9-6;/h1-4H,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOFYSWUSRKXLSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)NC=N2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60682048
Record name 6-Bromo-1H-benzimidazole--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60682048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1215206-73-7
Record name 1H-Benzimidazole, 6-bromo-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1215206-73-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-1H-benzimidazole--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60682048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.